molecular formula C11H24O B1210013 6,8-Dimethylnonan-2-ol CAS No. 70214-77-6

6,8-Dimethylnonan-2-ol

Cat. No.: B1210013
CAS No.: 70214-77-6
M. Wt: 172.31 g/mol
InChI Key: HDQVGGOVPFQTRB-UHFFFAOYSA-N
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Description

6,8-Dimethylnonan-2-ol is a branched-chain saturated alcohol commonly used as a fragrance ingredient. It belongs to the structural group of branched-chain saturated alcohols and is known for its pleasant olfactory properties .

Preparation Methods

The synthesis of 6,8-Dimethylnonan-2-ol can be achieved through various synthetic routes. One common method involves the aldol condensation of 3,5-Dimethylhexanal with acetone . This reaction typically requires basic conditions and is followed by hydrogenation to yield the desired alcohol. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

6,8-Dimethylnonan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert ketones or aldehydes derived from this compound back to the alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Scientific Research Applications

6,8-Dimethylnonan-2-ol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6,8-Dimethylnonan-2-ol primarily involves its interaction with olfactory receptors in the nasal epithelium. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its scent. The exact molecular targets and pathways involved in this process are still under investigation .

Comparison with Similar Compounds

6,8-Dimethylnonan-2-ol can be compared with other branched-chain saturated alcohols, such as:

Properties

IUPAC Name

6,8-dimethylnonan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O/c1-9(2)8-10(3)6-5-7-11(4)12/h9-12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQVGGOVPFQTRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)CCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052449
Record name 6,8-Dimethylnonan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70214-77-6
Record name 6,8-Dimethylnonan-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70214-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dimethyl-2-nonanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nonanol, 6,8-dimethyl-
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Record name 6,8-Dimethylnonan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-dimethylnonan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.658
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Record name 6,8-DIMETHYL-2-NONANOL
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

64 g of the foregoing ketone are hydrogenated in a stirring autoclave in the presence of 6 g of copper chromite and under 40 bar hydrogen pressure. The temperature is firstly brought to 140° C. When the hydrogen absorption slows down (after 3 hours), the autoclave is heated to 170° C. and held for 3 hours between 165° C. and 170° C. After cooling down to 25° C., the catalyst is filtered off under suction and the filtrate is distilled. There are obtained 56 g (85.4%) of chemically pure 2,4-dimethyl-nonan-8-ol.
Name
ketone
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

200 g of freshly distilled 6,8-dimethyl-3,5-nonadien-2-one and 2 g of copper chromite are placed in a 1 liter steel autoclave which is provided with a magnetic stirrer (Autoclave Engineers, Inc.). The autoclave is flushed with hydrogen and it is firstly placed under a pressure of 30 bar of hydrogen. The autoclave is now heated rapidly to 100° C. and then slowly within 3 hours to 170° C. The pressure is then adjusted to 50 bar and the temperature is fixed at 200° C. The theoretical amount of hydrogen to be absorbed amounts to 90 liters. The autoclave is held at a pressure of 50 atmospheres and in a temperature range between 180°-200° C. After 5 hours, 7% of unsaturated material is still present in the mixture. The hydrogenation is continued for a further 6 hours in order to reduce the amount of non-hydrogenated product to 0.2%. The resulting crude product is separated from the catalyst by filtration and then distilled. There are obtained 171 g (83%) of chemically pure 2,4-dimethyl-nonan- 8-ol of boiling point 91° C./6 mmHg; nD20 =1.4368. 136 g of this product are designated at being olfactorily good (yield 83% or 65.7% respectively).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two
[Compound]
Name
steel
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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